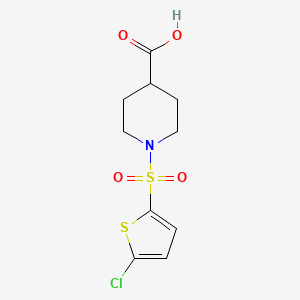

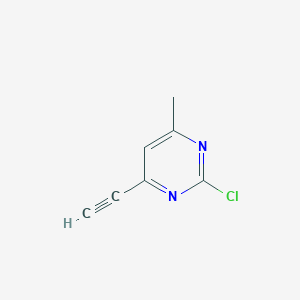

![molecular formula C20H12ClFN4O3S B2802929 2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895014-30-9](/img/structure/B2802929.png)

2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They have shown potential as anti-tubercular compounds , and their biological activities can be affected by the substituents on the thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be influenced by the substituents on the thiazole ring. For example, the molecular electrostatic potential surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the substituents on the thiazole ring .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- Heterocyclic Synthesis : The compound serves as a key intermediate in the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one. This process involves cyclocondensation reactions that lead to compounds with potential biological activity (Shlenev et al., 2017).

- Development of Kinase Inhibitors : It contributes to the discovery of potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing significant in vivo efficacy in cancer models (Borzilleri et al., 2006).

- Anticancer Activity : Through its incorporation into Co(II) complexes, the compound has been studied for its fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Fluorescence and Analytical Applications

- Fluorescent Probes : The compound's derivatives have been utilized in the development of fluorescent probes for the selective detection of iron ions, demonstrating high sensitivity and specificity (Wei, 2012).

Antimicrobial and Antituberculosis Agents

- Antimicrobial and Antituberculosis Activities : Thiazole-aminopiperidine hybrid analogues derived from the compound have shown promising in vitro activity against Mycobacterium tuberculosis, suggesting potential as novel antituberculosis agents (Jeankumar et al., 2013).

Tubulin Polymerization Inhibitors

- Cancer Research : Derivatives of the compound have been evaluated for their role as tubulin polymerization inhibitors, displaying significant cytotoxic activity against cancer cell lines and hinting at their potential use in cancer therapy (Kamal et al., 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole-based compounds have been found to exhibit significant anti-tubercular activity

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with its target to disrupt the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

It is known that benzothiazole derivatives can interfere with the life cycle of mycobacterium tuberculosis

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This leads to a decrease in the severity of tuberculosis infection. The exact molecular and cellular effects would depend on the specific target and mode of action of the compound.

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN4O3S/c21-15-7-6-13(26(28)29)9-14(15)19(27)25(11-12-3-2-8-23-10-12)20-24-18-16(22)4-1-5-17(18)30-20/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWZAGKMSNZGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2802846.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)

![4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2802854.png)

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802856.png)

![N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2802866.png)

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)